molecular formula C10H11FOS B13641332 2-(Ethylthio)-1-(2-fluorophenyl)ethan-1-one

2-(Ethylthio)-1-(2-fluorophenyl)ethan-1-one

Cat. No.: B13641332
M. Wt: 198.26 g/mol
InChI Key: OLRJBZYEYNOJQN-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(2-fluorophenyl)ethan-1-one is an organic compound that features both an ethylthio group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(2-fluorophenyl)ethan-1-one typically involves the reaction of 2-fluorobenzaldehyde with ethylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(2-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(Ethylthio)-1-(2-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Ethylthio)-1-(2-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:

  • 2-(Methylthio)-1-(2-fluorophenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one
  • 2-(Ethylthio)-1-(2-chlorophenyl)ethan-1-one

These compounds share similar structural features but differ in the substituents on the phenyl ring or the alkylthio group

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

2-ethylsulfanyl-1-(2-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FOS/c1-2-13-7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

InChI Key

OLRJBZYEYNOJQN-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC=CC=C1F

Origin of Product

United States

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